molecular formula C17H18N2S2 B3290875 4-(4-Isopropylphenyl)-n-((thiophen-2-yl)methyl)thiazol-2-amine CAS No. 868591-19-9

4-(4-Isopropylphenyl)-n-((thiophen-2-yl)methyl)thiazol-2-amine

Cat. No.: B3290875
CAS No.: 868591-19-9
M. Wt: 314.5 g/mol
InChI Key: LVBYWYBVIYTGSA-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with an isopropyl group, a thiazole ring, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 4-isopropylbenzenethiol with thiophene-2-carboxaldehyde in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Isopropylthiophenol: Similar structure but lacks the thiazole ring.

  • Thiazol-2-amine derivatives: Similar core structure but different substituents.

Uniqueness: 4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

4-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S2/c1-12(2)13-5-7-14(8-6-13)16-11-21-17(19-16)18-10-15-4-3-9-20-15/h3-9,11-12H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYWYBVIYTGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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